molecular formula C14H14N2O2S2 B5756014 N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide

N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide

Cat. No. B5756014
M. Wt: 306.4 g/mol
InChI Key: RFPHWEFQPXLUGE-UHFFFAOYSA-N
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Description

N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide is not well understood. However, it has been suggested that this compound may inhibit the synthesis of bacterial cell walls and disrupt the integrity of the cell membrane. It has also been suggested that this compound may induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide has been found to have unique biochemical and physiological effects. This compound has been shown to have antioxidant properties and has been found to scavenge free radicals. It has also been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide in lab experiments is its antimicrobial properties. This compound can be used to test the efficacy of antimicrobial agents and can also be used to study the mechanism of action of antimicrobial agents. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide. One direction is to study the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as an anticancer agent. Additionally, this compound can be modified to improve its solubility and bioavailability, which can enhance its potential as a therapeutic agent.
Conclusion:
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. It has been studied for its potential as an antimicrobial and anticancer agent and has been found to have antioxidant and anti-inflammatory properties. While this compound has some limitations, it has several potential future directions for research.

Synthesis Methods

N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide can be synthesized using different methods. One of the methods involves the reaction between 2-thiophenecarbohydrazide and 4-methylphenylthioacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or chloroform to yield the desired product.

Scientific Research Applications

N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide has been studied for its potential applications in scientific research. This compound has been found to have antimicrobial properties and has been tested against various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been studied for its potential as an anticancer agent and has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N'-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-10-4-6-11(7-5-10)20-9-13(17)15-16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPHWEFQPXLUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide

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